molecular formula C20H25N7O4 B219819 2-Phenethylamino-5'-N-ethylcarboxamidoadenosine CAS No. 120225-53-8

2-Phenethylamino-5'-N-ethylcarboxamidoadenosine

Cat. No. B219819
CAS RN: 120225-53-8
M. Wt: 427.5 g/mol
InChI Key: UQERKZWKUCVXID-QCUYGVNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenethylamino-5'-N-ethylcarboxamidoadenosine (CGS 21680) is a synthetic adenosine analog that is widely used in scientific research. It is a potent and selective agonist of the adenosine A2A receptor, which is expressed in various tissues and organs, including the brain, heart, and immune system. CGS 21680 has been shown to have a wide range of biochemical and physiological effects, and its mechanism of action has been extensively studied.

Mechanism of Action

CGS 21680 binds selectively to the adenosine A2A receptor and activates it, leading to a cascade of intracellular signaling events. The activation of the adenosine A2A receptor results in the activation of adenylate cyclase, which leads to an increase in intracellular cyclic AMP (cAMP) levels. The increase in cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates various target proteins and modulates their activity.
Biochemical and Physiological Effects:
CGS 21680 has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate neurotransmitter release in the brain, regulate immune function, and modulate cardiovascular function. CGS 21680 has also been shown to have anti-inflammatory effects and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

CGS 21680 has several advantages for laboratory experiments. It is a highly selective agonist of the adenosine A2A receptor, which allows for the specific activation of this receptor without affecting other adenosine receptors. CGS 21680 is also stable and can be easily synthesized in large quantities. However, CGS 21680 has some limitations for laboratory experiments, including its relatively short half-life and its potential for non-specific binding to other receptors at high concentrations.

Future Directions

There are several future directions for research on CGS 21680. One area of research is the development of new analogs of CGS 21680 that have improved pharmacokinetic properties and selectivity for the adenosine A2A receptor. Another area of research is the investigation of the role of adenosine A2A receptors in various pathological conditions, including neurodegenerative diseases, cardiovascular diseases, and cancer. Finally, the potential therapeutic applications of CGS 21680 and related compounds in the treatment of these conditions should be further explored.

Synthesis Methods

CGS 21680 can be synthesized by several methods, including chemical synthesis and enzymatic synthesis. The most commonly used method involves the chemical synthesis of the compound from commercially available starting materials. The synthesis involves several steps, including protection of the amine group, coupling of the adenine ring, and deprotection of the amine group.

Scientific Research Applications

CGS 21680 has been widely used in scientific research to study the role of adenosine A2A receptors in various physiological and pathological conditions. It has been shown to have potential therapeutic applications in the treatment of Parkinson's disease, ischemic stroke, and inflammation. CGS 21680 has also been used to study the role of adenosine A2A receptors in the regulation of immune function and the cardiovascular system.

properties

CAS RN

120225-53-8

Product Name

2-Phenethylamino-5'-N-ethylcarboxamidoadenosine

Molecular Formula

C20H25N7O4

Molecular Weight

427.5 g/mol

IUPAC Name

(2S,3S,4R,5R)-5-[6-amino-2-(2-phenylethylamino)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide

InChI

InChI=1S/C20H25N7O4/c1-2-22-18(30)15-13(28)14(29)19(31-15)27-10-24-12-16(21)25-20(26-17(12)27)23-9-8-11-6-4-3-5-7-11/h3-7,10,13-15,19,28-29H,2,8-9H2,1H3,(H,22,30)(H3,21,23,25,26)/t13-,14+,15-,19+/m0/s1

InChI Key

UQERKZWKUCVXID-QCUYGVNKSA-N

Isomeric SMILES

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=CC=C4)N)O)O

SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=CC=C4)N)O)O

Canonical SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=CC=C4)N)O)O

synonyms

2-phenethylamino-5'-N-ethylcarboxamidoadenosine
CGS 21577
CGS-21577

Origin of Product

United States

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